1-(Isocyano(tosyl)methyl)-3-methylbenzene
Overview
Description
1-(Isocyano(tosyl)methyl)-3-methylbenzene is a compound that features an isocyano group attached to a tosylmethyl group, which is further connected to a benzene ring substituted with a methyl group. This compound is part of the broader class of isocyanides, which are known for their unique reactivity and versatility in organic synthesis. Isocyanides have been utilized in various fields, including medicinal chemistry, due to their ability to coordinate with metals and participate in multicomponent reactions .
Preparation Methods
The synthesis of 1-(Isocyano(tosyl)methyl)-3-methylbenzene typically involves the reaction of p-toluenesulfonylmethyl isocyanide (TosMIC) with appropriate reagents. TosMIC is a densely functionalized building block that can undergo various reactions due to its isocyano group, acidic α-carbon atom, and tosyl group . The preparation of TosMIC itself involves the reaction of p-toluenesulfonyl chloride with sodium cyanide, followed by methylation.
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Isocyano(tosyl)methyl)-3-methylbenzene undergoes a variety of chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form isocyanates or other derivatives.
Reduction: Reduction reactions can convert the isocyano group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group acts as a nucleophile or electrophile.
Multicomponent Reactions: The isocyano group is particularly useful in multicomponent reactions, such as the Ugi reaction, where it can form complex molecules in a single step.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Isocyano(tosyl)methyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: The compound’s ability to coordinate with metals makes it useful in the study of metalloproteins and enzyme mechanisms.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique reactivity and functional groups.
Mechanism of Action
The mechanism by which 1-(Isocyano(tosyl)methyl)-3-methylbenzene exerts its effects involves its isocyano group, which can coordinate with metal ions and participate in various chemical reactions. The isocyano group acts as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metals. These interactions can influence the activity of enzymes and other biological molecules, making the compound useful in medicinal chemistry and biochemistry .
Comparison with Similar Compounds
1-(Isocyano(tosyl)methyl)-3-methylbenzene can be compared with other isocyanide derivatives, such as:
p-Toluenesulfonylmethyl isocyanide (TosMIC): A closely related compound used in similar synthetic applications.
1-Isocyano-4-nitrobenzene: Another isocyanide derivative with different substituents on the benzene ring, leading to variations in reactivity and applications.
6-Isocyano-1-methyl-1H-indole: An indole derivative with an isocyano group, used as an infrared probe in biochemical studies.
The uniqueness of this compound lies in its combination of the isocyano group with the tosylmethyl and methylbenzene moieties, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-12-7-9-15(10-8-12)20(18,19)16(17-3)14-6-4-5-13(2)11-14/h4-11,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIULXLLBHXETDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC(=C2)C)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622210 | |
Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459216-21-8 | |
Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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